molecular formula C11H12N2O B13530023 1-(oxetan-3-yl)-1H-indol-5-amine

1-(oxetan-3-yl)-1H-indol-5-amine

Katalognummer: B13530023
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: PHPBSNOMBZMYFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(oxetan-3-yl)-1H-indol-5-amine is a heterocyclic compound that features both an oxetane ring and an indole moiety. The presence of these two distinct structural motifs makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the epoxide ring opening with trimethyloxosulfonium ylide, which forms the oxetane ring . The indole moiety can then be introduced through a series of reactions involving the appropriate indole precursor and amination reactions.

Industrial Production Methods: Industrial production of 1-(oxetan-3-yl)-1H-indol-5-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(oxetan-3-yl)-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the indole moiety, leading to different substituted indole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and bromine (Br2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxetane and indole derivatives, which can be further utilized in synthetic and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

1-(oxetan-3-yl)-1H-indol-5-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(oxetan-3-yl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The oxetane ring is known for its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, leading to various biological effects. The indole moiety is known for its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    1-(oxetan-3-yl)piperazine: This compound also features an oxetane ring and is used in similar applications.

    1-(oxetan-3-yl)-1H-pyrrole: Another heterocyclic compound with an oxetane ring, used in synthetic and medicinal chemistry.

Uniqueness: 1-(oxetan-3-yl)-1H-indol-5-amine is unique due to the combination of the oxetane ring and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

1-(oxetan-3-yl)indol-5-amine

InChI

InChI=1S/C11H12N2O/c12-9-1-2-11-8(5-9)3-4-13(11)10-6-14-7-10/h1-5,10H,6-7,12H2

InChI-Schlüssel

PHPBSNOMBZMYFS-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)N2C=CC3=C2C=CC(=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.